molecular formula C13H8N4O3S2 B2922598 (Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one CAS No. 630083-12-4

(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one

Cat. No.: B2922598
CAS No.: 630083-12-4
M. Wt: 332.35
InChI Key: IMKKLVYZTATYFJ-WEYIDTPFSA-N
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Description

(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one is a synthetic 4-thiazolidinone-based derivative designed for antimicrobial research applications. This compound is part of a class of 5-arylidene-4-thiazolidinones that have demonstrated significant biological activity in scientific studies. Research indicates that this chemical scaffold exhibits potent antibacterial efficacy against a range of Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, derivatives of this compound have shown promising activity against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa , with some compounds demonstrating higher potency than standard reference drugs like ampicillin and streptomycin . The mechanism of antibacterial action is proposed to involve inhibition of the MurB enzyme in E. coli , a key player in the bacterial cell wall synthesis pathway, as suggested by molecular docking studies . Additionally, this compound and its structural analogs also possess notable antifungal properties, potentially through the inhibition of C. albicans CYP51 (14α-lanosterol demethylase), a crucial enzyme in the ergosterol biosynthesis pathway . The (Z) configuration of the exocyclic C5 double bond, confirmed by NMR spectroscopy, is characteristic of this thermodynamically stable isomer . This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S2/c14-12-16(13-15-4-5-21-13)11(18)10(22-12)7-8-2-1-3-9(6-8)17(19)20/h1-7,14H/b10-7-,14-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKKLVYZTATYFJ-WEYIDTPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=N)S2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry due to their ability to interact with various biological targets, leading to anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

Structure and Synthesis

The compound features a thiazolidin-4-one core, which is a common scaffold in drug design. The structural components include:

  • Thiazolidinone ring : Contributes to the biological activity through its ability to form hydrogen bonds and interact with biological macromolecules.
  • Nitrobenzylidene moiety : Enhances lipophilicity and may influence the compound's interaction with cellular targets.

Recent synthetic strategies have focused on optimizing the yield and biological efficacy of thiazolidinone derivatives, including this compound, through various reaction conditions and catalysts .

Anticancer Activity

Thiazolidinone derivatives, including this compound, have shown significant anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often linked to the compound's ability to interact with DNA or inhibit key enzymes involved in cancer cell survival .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It shows effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Fungal Activity : The compound has been tested against Candida species, indicating potential use in treating fungal infections .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinone derivatives exhibit a variety of other biological activities:

  • Anticonvulsant : Some derivatives have shown promise in reducing seizure activity in animal models .
  • Anti-inflammatory : Thiazolidinones have been reported to possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances cytotoxicity, while electron-donating groups can modulate activity based on their position on the aromatic ring .
  • Thiazole Ring Influence : The incorporation of thiazole moieties has been associated with increased anticancer potency due to enhanced interactions with cellular targets .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated several thiazolidinone derivatives against human cancer cell lines, revealing that compounds similar to this compound exhibited significant antiproliferative effects, particularly against colon and breast cancer cells .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thiazolidinone derivatives, including this compound. Results indicated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Scientific Research Applications

Based on the search results, here's what is known about the applications of thiazole and thiazolidinone derivatives:

  • (Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one :
    • This is a specific derivative of thiazolidinone.
  • Thiazolidinone Derivatives :
    • Thiazolidinone derivatives, in general, exhibit a wide array of biological activities, including anti-inflammatory, antidiabetic, anticancer, antitubercular, anesthetic, hypnotic, and antiviral properties .
    • Thiazole derivatives also serve as anti-inflammatory agents for both acute and chronic inflammation .
    • Certain thiazole-bearing 4-thiazolidinones have shown anticonvulsant activity and relatively low acute toxicity, suggesting potential for further study in this area .
  • 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones :
    • Various derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been synthesized and tested for fungicidal activity .
  • 2-Azetidinones :
    • Azetidinones (another class of compounds) featuring a thiazolyl nucleus have been synthesized and evaluated as antimicrobial agents .
  • COX-II Inhibitors :
    • Thiazole derivatives are being explored for their potential as COX-II inhibitors, which are relevant in anti-inflammatory applications .
    • Some pyrazole-thiourea-benzimidazole hybrid molecules have shown selectivity toward COX-II protein .
    • Certain compounds with pyrazole linked to thiazoline/benzoxazolone/pyrazoline structures have demonstrated COX-II selectivity and minimal ulcerogenic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.2 Impact of Substituents on Pharmacological Properties
  • Electron-Withdrawing Groups : The 3-nitro group in Compound A enhances dipole interactions with neuronal ion channels, contributing to anticonvulsant effects. However, analogs with chloro substituents (e.g., Compound C) show higher potency due to improved hydrophobic interactions .
  • Thiazole Modifications : Replacement of the thiazol-2-yl group with bulkier benzo[d]thiazol (Compound C) or methylthiazole (Compound B) alters steric hindrance and solubility. Benzo[d]thiazol derivatives exhibit superior binding affinity in enzyme assays .
  • Stereochemistry : The Z-configuration in Compound A and analogs ensures optimal planarity for π-π stacking with biological targets, a feature absent in E-isomers .
2.4 Toxicity Profiles

Compound A and its analogs (197a–c) exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), while chloro-substituted derivatives (e.g., CBTMT) show moderate hepatotoxicity at high doses .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via base-catalyzed condensation of a thiazolidinone precursor (e.g., 2-imino-3-(thiazol-2-yl)thiazolidin-4-one) with 3-nitrobenzaldehyde. Key parameters include:

  • Catalyst : Sodium hydroxide or potassium hydroxide in ethanol or methanol .
  • Reaction Time : Reflux for 4–6 hours to ensure complete imine formation .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer .
    To optimize yields, systematically vary solvent polarity (e.g., DMF for electron-deficient aldehydes) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and electronic environment of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., thiazole H-5 at δ 7.8–8.2 ppm, benzylidene CH at δ 8.1–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O at ~170 ppm) and imine (C=N at ~160 ppm) groups .
  • X-ray Crystallography : Resolve Z/E isomerism and dihedral angles between aromatic rings (e.g., non-planar geometries with angles >15°) .
  • FT-IR : Detect C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) be integrated with experimental data to predict bioactivity and reactivity?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d,p) to compare with X-ray data (bond lengths ±0.02 Å, angles ±1°) .
    • Analyze frontier orbitals (HOMO-LUMO gaps) to predict charge transfer interactions .
  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to targets like hemoglobin subunits (docking score ≤−7 kcal/mol suggests strong affinity) .
    • Validate predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. What strategies resolve contradictions in crystallographic data interpretation for thiazolidinone derivatives with non-planar geometries?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/S/Cl contacts contributing >20% to crystal packing) .
  • Software Tools :
    • SHELXL : Refine anisotropic displacement parameters for heavy atoms (R1 < 0.05) .
    • WinGX/ORTEP : Visualize thermal ellipsoids and validate torsion angles .
  • Data Reconciliation : Cross-validate with DFT-optimized geometries to resolve discrepancies in dihedral angles .

Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity in thiazolidinone derivatives?

Methodological Answer:

  • Substituent Variation :
    • Replace the 3-nitrobenzylidene group with halogenated (Cl, F) or electron-donating (OMe) substituents .
    • Modify the thiazole ring (e.g., 4-methoxyphenyl vs. 2-ethoxyphenyl) .
  • Bioactivity Testing :
    • MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains (IC₅₀ ≤ 25 µg/mL considered active) .
    • Mechanistic Studies : Probe membrane disruption via fluorescence microscopy or ROS generation assays .

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